molecular formula C10H8ClF2N3O2 B10964951 Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10964951
M. Wt: 275.64 g/mol
InChI Key: VIXJEOGYTUUQCC-UHFFFAOYSA-N
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Description

Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrazole derivative with a chlorinated difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxides, reduced compounds, and carboxylic acids. These products can further undergo additional transformations to yield a variety of functionalized compounds .

Scientific Research Applications

Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

Methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro(difluoro)methyl group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H8ClF2N3O2

Molecular Weight

275.64 g/mol

IUPAC Name

methyl 7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C10H8ClF2N3O2/c1-5-3-7(10(11,12)13)16-8(15-5)6(4-14-16)9(17)18-2/h3-4H,1-2H3

InChI Key

VIXJEOGYTUUQCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)C(=O)OC

Origin of Product

United States

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